Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
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Overview
Description
Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines
Uniqueness
Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is unique due to the presence of the ethylamine moiety, which imparts distinct chemical and biological properties. The trifluoroethoxy group also contributes to its enhanced stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14F3NO |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-2-15-7-9-3-5-10(6-4-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
InChI Key |
ITNSXZZXLZGMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCC(F)(F)F |
Origin of Product |
United States |
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